1,3-Diacetylbenzene
Overview
Description
1,3-Diacetylbenzene, also known as 1,3-Bis(1-oxoethyl)benzene, is an organic compound with the molecular formula C10H10O2. It is a δ-diketone, characterized by the presence of two acetyl groups attached to a benzene ring at the 1 and 3 positions. This compound is known for inducing neuropathological changes in the rodent central and peripheral nervous systems .
Mechanism of Action
Target of Action
It is believed to interact with the active sites of enzymes and other biological molecules, inducing alterations in their structure and functionality .
Mode of Action
1,3-Diacetylbenzene, being a δ-diketone, is thought to engage with its targets by binding to their active sites. This interaction can lead to changes in the structure and functionality of these targets .
Biochemical Pathways
It has been used in the preparation of polyhydroxylated analogs
Pharmacokinetics
Its solubility in ethanol, benzene, and chloroform suggests that it may be well-absorbed and distributed in the body. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
This compound has been reported to induce neuropathological changes in the rodent central and peripheral nervous systems
Action Environment
It is known that the compound should be stored at temperatures between 2-8°c , indicating that temperature may play a role in its stability
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diacetylbenzene can be synthesized through the Friedel-Crafts acylation of benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + 2 \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{COCH}_3)_2 + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound typically involves the same Friedel-Crafts acylation process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction is usually carried out under controlled temperature and pressure conditions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Diacetylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl groups can yield the corresponding alcohols.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzene derivatives
Scientific Research Applications
1,3-Diacetylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polyhydroxylated analogs.
Biology: Studies have shown that it induces neuropathological changes in rodent models, making it useful for neurological research.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It serves as an intermediate in the synthesis of various organic compounds
Comparison with Similar Compounds
Similar Compounds
- 1,2-Diacetylbenzene
- 1,4-Diacetylbenzene
- 2,6-Diacetylbenzene
- 3-Acetylacetophenone
- m-Acetylacetophenone
Uniqueness
1,3-Diacetylbenzene is unique due to its specific positioning of acetyl groups on the benzene ring, which influences its chemical reactivity and biological effects. Unlike its isomers, this compound induces specific neuropathological changes, making it particularly valuable for neurological research .
Properties
IUPAC Name |
1-(3-acetylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-4-3-5-10(6-9)8(2)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHOFVSNWYPAEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218060 | |
Record name | Benzene-1,3-bis(acetyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80218060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6781-42-6 | |
Record name | 1,3-Diacetylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6781-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene-1,3-bis(acetyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006781426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene-1,3-bis(acetyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80218060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene-1,3-bis(acetyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,3-Diacetylbenzene has the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol. Spectroscopic data, including vibrational assignments aided by density functional calculations, is available. [] Additionally, dielectric relaxation measurements have been performed on this compound in benzene and carbon tetrachloride solutions. []
A: Yes, this compound has been used as a monomer in the synthesis of Schiff's-base polymers. Condensation reactions with 1,5-diaminoanthraquinone in the presence of this compound yield polymers with varying solubilities depending on the reaction conditions. [] These polymers exhibit interesting properties, including solubility in strong acids or organic solvents like N,N-dimethylacetamide. []
A: The carbonyl groups in this compound play a crucial role in its ability to form cocrystals. Specifically, they act as hydrogen-bond acceptors, interacting with molecules containing terminal alkynes, like 1,4-diethynylbenzene, via strong nonconventional C–H⋯O hydrogen bonds. This interaction contributes significantly to the stability of the resulting cocrystal structures. []
A: Yes, this compound serves as a valuable starting material in the synthesis of various heterocyclic compounds. For instance, it reacts with bisthiosemicarbazide derivatives to produce a series of bisthiosemicarbazone ligands. [] These ligands have shown potential in coordination chemistry, enabling the selective formation of dihelicate or mesocate complexes depending on the metal ion used. []
A: this compound acts as a key precursor for synthesizing binucleating ligands incorporating terdendate N-N-N or N-C-N binding sites. These ligands are incorporated into the backbone of polyquinoline polymers through reactions with diamines like 4,4'-diamino-3,3'-bis(p-methoxybenzoyl)diphenyl sulfide. [] The resulting polymers exhibit intriguing properties, including the ability to form macromolecular complexes with metal ions like Os++. []
A: Yes, research has explored the potential of this compound derivatives as trypanocidal agents. Notably, this compound bis(guanylhydrazone) exhibited promising activity against Trypanosoma brucei infections in mice, with an efficacy comparable to the standard trypanocide diminazene aceturate. [] This finding highlights the potential of this compound derivatives as lead compounds for developing new trypanocidal drugs. [, ]
A: Structure-activity relationship (SAR) studies on this compound bis(guanylhydrazone) analogues revealed that substitutions on the aromatic ring and modifications to the guanylhydrazone side chain significantly impact the trypanocidal activity. For instance, introducing an amino or acetamido group at the 5-position of the benzene ring enhanced the activity compared to the unsubstituted compound. [] Conversely, ring substitutions adjacent to the guanylhydrazone moieties consistently diminished the activity. []
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